molecular formula C16H17ClN6O2S2 B6542667 1-[(5-chlorothiophen-2-yl)sulfonyl]-4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine CAS No. 1060229-66-4

1-[(5-chlorothiophen-2-yl)sulfonyl]-4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine

Cat. No.: B6542667
CAS No.: 1060229-66-4
M. Wt: 424.9 g/mol
InChI Key: HAEOFBUJTUTIAS-UHFFFAOYSA-N
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Description

1-[(5-Chlorothiophen-2-yl)sulfonyl]-4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is a heterocyclic compound featuring a piperazine core substituted with a 5-chlorothiophene-2-sulfonyl group and a 3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine moiety. Structural analogs, such as fluorophenyl-sulfonyl derivatives, have been synthesized via nucleophilic substitution or ring-opening reactions of piperazine precursors, as seen in sulfur-containing piperazine syntheses .

Properties

IUPAC Name

6-[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN6O2S2/c17-12-3-6-15(26-12)27(24,25)22-9-7-21(8-10-22)14-5-4-13-18-19-16(11-1-2-11)23(13)20-14/h3-6,11H,1-2,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAEOFBUJTUTIAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C3N2N=C(C=C3)N4CCN(CC4)S(=O)(=O)C5=CC=C(S5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(5-chlorothiophen-2-yl)sulfonyl]-4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is a complex organic compound with potential biological activity. Its structure features a piperazine core linked to a sulfonyl group and a triazolopyridazine moiety, which may influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical formula:

C18H22ClN5O3SC_{18}H_{22}ClN_5O_3S

Structural Features

  • Piperazine Ring : A six-membered ring that is known for its ability to interact with various biological targets.
  • Sulfonyl Group : Enhances solubility and may play a role in the compound's reactivity.
  • Triazolo[4,3-b]pyridazine Moiety : This part of the molecule may contribute to its biological activity by interacting with specific receptors or enzymes.

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antimicrobial Activity : Studies have shown that thiophene derivatives can inhibit the growth of certain bacteria and fungi.
  • Anticancer Properties : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines.
  • Neuropharmacological Effects : The piperazine ring is often associated with central nervous system activity, potentially acting as an anxiolytic or antidepressant.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of thiophene derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the thiophene structure could enhance antibacterial potency. The tested compound showed significant inhibition zones compared to control groups.

Anticancer Potential

In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that compounds structurally related to this compound induced apoptosis through mitochondrial pathways. Flow cytometry analysis confirmed increased annexin V binding in treated cells.

Research Findings

Study FocusFindings
Antimicrobial ActivityEffective against S. aureus and E. coli; enhanced by structural modifications.
Anticancer PropertiesInduced apoptosis in HeLa and MCF-7 cells; mitochondrial pathway involvement confirmed.
Neuropharmacological EffectsPotential anxiolytic effects observed in animal models; further studies needed for confirmation.

Comparison with Similar Compounds

3-Cyclopropyl-6-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}[1,2,4]triazolo[4,3-b]pyridazine

This compound replaces the 5-chlorothiophene group with a 4-fluorophenylsulfonyl moiety. The fluorophenyl group may enhance lipophilicity and metabolic stability compared to the chlorothiophene, which could improve blood-brain barrier penetration in CNS-targeting applications .

1-(5-Chloro-2-methylphenyl)-4-(2,4,5-trichlorobenzenesulfonyl)piperazine

Compounds with Triazolo-Pyridazine or Related Cores

1-[3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-yl]-4-methylpiperazine

The triazoloquinazoline core introduces a larger aromatic system, which may enhance DNA intercalation or kinase inhibition compared to the smaller triazolopyridazine. The methylpiperazine substituent likely improves solubility, as seen in quinolone derivatives with ethylene spacers .

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives

These isomers highlight the impact of triazole ring positioning on bioactivity. Isomerization studies suggest that minor structural changes can drastically alter receptor selectivity or metabolic pathways .

Piperazine Derivatives with Varying Spacers and Substituents

Piperazine-Substituted 4(1H)-Quinolones (e.g., 8ac, 8j)

Compounds with ethylene or methylene spacers between piperazine and the quinolone core exhibit higher aqueous solubility (80+ μM) and pKa values (~6–7) compared to direct-attachment analogs (e.g., 8a, solubility <20 μM). This suggests that the chlorothiophene-sulfonyl group in the target compound may similarly influence solubility depending on spacer presence .

5-Hydroxy-4,7-Dimethylcoumarin-Piperazine Derivatives

Substituents on the piperazine phenyl ring (ortho, meta, para) critically affect serotonin receptor affinity. For instance, acetyl groups at C-6 of coumarin and three-carbon alkyl linkers enhance 5-HT1A binding (subnanomolar Ki), whereas morpholine replacements reduce activity .

Key Research Findings and Structure-Activity Relationships (SAR)

Physicochemical Properties

  • Solubility: Piperazine derivatives with spacers (e.g., ethylene in quinolones) show improved solubility (80 μM) vs. direct-attachment analogs (<20 μM) .
  • pKa : The target compound’s sulfonyl group may lower the pKa of piperazine nitrogens (~3.8–5.0), affecting ionization and membrane permeability .

Comparative Data Table

Compound Name Core Structure Key Substituents Solubility (μM) pKa Biological Activity References
Target Compound Triazolopyridazine 5-Chlorothiophene-sulfonyl, cyclopropyl Not reported ~3.8–5 Potential CNS/kinase targeting
3-Cyclopropyl-6-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}triazolo[4,3-b]pyridazine Triazolopyridazine 4-Fluorophenyl-sulfonyl Not reported ~4–5 Enhanced lipophilicity
1-(5-Chloro-2-methylphenyl)-4-(2,4,5-trichlorobenzenesulfonyl)piperazine Piperazine Trichlorophenyl-sulfonyl <20 ~3.5 Herbicidal activity
Piperazine-substituted 4(1H)-quinolone (8ac) Quinolone Ethylene spacer, acetyl group 80+ 6–7 Anticancer, high solubility

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